Zinc dipicrate
Overview
Description
Zinc dipicrate, also known as zinc bis(2,4,6-trinitrophenolate), is a chemical compound with the molecular formula C12H4N6O14Zn. It is a coordination complex formed between zinc ions and picric acid (2,4,6-trinitrophenol). This compound is known for its vibrant yellow color and is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc dipicrate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with picric acid in an aqueous solution. The reaction typically involves dissolving picric acid in water, followed by the gradual addition of a zinc salt solution. The mixture is then stirred and heated to facilitate the formation of this compound. The resulting precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to further purify the compound.
Chemical Reactions Analysis
Types of Reactions: Zinc dipicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: The nitro groups in picrate can be reduced to amino groups under specific conditions.
Substitution: The phenolic hydrogen atoms in picrate can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Zinc complexes with reduced picrate derivatives.
Substitution: Zinc complexes with substituted picrate derivatives.
Scientific Research Applications
Zinc dipicrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of zinc ions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of zinc dipicrate involves its ability to form stable complexes with various molecules. The zinc ion acts as a central metal atom, coordinating with the oxygen atoms of the picrate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Zinc picrate: Similar in structure but with different stoichiometry.
Zinc nitrate: Another zinc complex with different chemical properties.
Zinc sulfate: Commonly used zinc salt with different applications.
Uniqueness: Zinc dipicrate is unique due to its specific coordination with picrate ligands, which imparts distinct chemical and physical properties. Its vibrant yellow color, stability, and reactivity make it valuable in various research and industrial applications, distinguishing it from other zinc compounds.
Properties
IUPAC Name |
zinc;2,4,6-trinitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Zn/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKMIIOFVCHNV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N6O14Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-81-0 | |
Record name | Zinc picrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc dipicrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC PICRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JNG88GK4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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